molecular formula C10H10FN3 B13260833 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13260833
M. Wt: 191.20 g/mol
InChI Key: BNIGGZOGPCZKRS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 2-fluorobenzaldehyde, which reacts with the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: This compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biology: It is used in biochemical studies to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical properties and applications.

    1-(2-Fluorophenyl)-1H-pyrazol-3-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13)

InChI Key

BNIGGZOGPCZKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2F)N

Origin of Product

United States

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